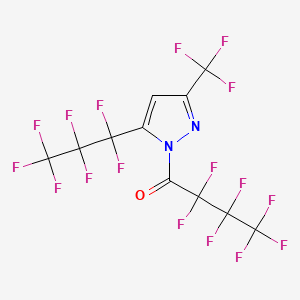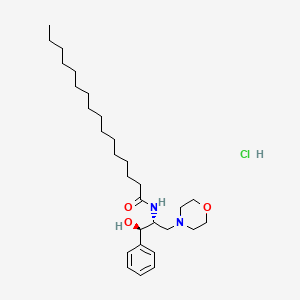
DL-Ppmp
Descripción general
Descripción
DL-Ppmp, also known as DL-phenylpiperazine, is a ceramide analog and an inhibitor of glucosylceramide synthase . It is used in various research contexts due to its role in glycosphingolipid biosynthesis .
Molecular Structure Analysis
This compound has a molecular formula of C29H50N2O3 and a molecular weight of 511.19 . It is a glucosylceramide synthase inhibitor .Chemical Reactions Analysis
This compound is known to inhibit MDR1 gene expression in KBV(200) cells at the mRNA level . It is also found to increase 4-HPR-induced ceramides .Physical And Chemical Properties Analysis
This compound is a colorless or slightly amber glassy low-melting solid . It is a very thermally stable material and does not show any signs of degradation up to 330ºC .Aplicaciones Científicas De Investigación
Dynamic Light Scattering in Biomedical Sciences
Dynamic Light Scattering (DLS) is a significant method in biomedical research, particularly for studying the diffusion behavior of macromolecules in solutions. This technique is instrumental in examining the homogeneity of proteins, nucleic acids, and their complexes, as well as protein-small molecule interactions. DLS is also used alongside analytical ultracentrifugation for validating solution scattering models (Stetefeld, McKenna, & Patel, 2016).
Deep Learning in Water Resources Research
Deep Learning (DL) has transformed several scientific fields, including water resources research. It addresses challenges like interdisciplinarity, data discoverability, and hydrologic scaling in water sciences. DL's capabilities in information extraction from image-like and sequential data make it highly relevant for water research, offering insights into environmental monitoring and data-driven solutions (Shen, 2017).
Education and Outreach in Participatory Science
Public Participation in Scientific Research (PPSR) enhances both public understanding of science and the efficacy of scientific research. It aims at integrating educational outreach and participatory engagement, developing comprehensive indicators to support key principles of both traditions. This methodological approach is crucial for a more integrative and synergistic development and assessment of scientific programs (Haywood & Besley, 2014).
Deep Learning in Machine Health Monitoring
In manufacturing, DL is applied to machine health monitoring, processing big data from sensors for predictive maintenance and operational efficiency. The review explores deep learning applications in Auto-encoder variants, Convolutional Neural Networks (CNN), and Recurrent Neural Networks (RNN) for this purpose, demonstrating DL's potential in enhancing machinery health monitoring systems (Zhao et al., 2019).
Characterization of Magnetic Nanoparticles
DLS is employed in the characterization of magnetic nanoparticles, providing insights into size distribution and colloidal stability. It's a critical tool for understanding the impact of variables like surface coating and concentration on particle measurements, offering a comparative advantage over techniques like electron microscopy (Lim et al., 2013).
Deep Learning in Mining Biological Data
DL has been effectively utilized in mining biological data, particularly in pattern recognition within diverse biological domains. This application extends to various data types (images, signals, sequences) in biology, highlighting DL's role in deciphering complex patterns and assisting in biological research (Mahmud, Kaiser, & Hussain, 2020).
Deep Learning in Remote Sensing
DL algorithms significantly enhance remote sensing image analysis, aiding in tasks like image fusion, classification, and segmentation. This application is vital in environmental monitoring, offering improved data processing and analysis capabilities for diverse environmental studies (Ma et al., 2019).
Mecanismo De Acción
Target of Action
DL-Ppmp, also known as DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol, is primarily an inhibitor of glucosylceramide synthase . Glucosylceramide synthase is a key enzyme involved in glycosphingolipid biosynthesis . It also inhibits the activity of sphingosine synthetase in Plasmodium falciparum .
Mode of Action
This compound inhibits the activity of glucosylceramide synthase by 70, 41, and 62% in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates, respectively, when used at a concentration of 20 µM . It also inhibits sphingosine synthetase by binding to a substrate that mimics sphingosine . This leads to a rapid decline in sensitive sphingomyelin synthase (SSS) activity .
Biochemical Pathways
The inhibition of glucosylceramide synthase and sphingosine synthase by this compound disrupts the biosynthesis of glycosphingolipids . This disruption affects cell membrane properties and intracellular signaling pathways .
Result of Action
The inhibition of glucosylceramide synthase and sphingosine synthase by this compound leads to altered glycosphingolipid levels, which can impact cell membrane properties and intracellular signaling pathways . It also selectively disrupts the interconnected tubular network of TVM in the cytoplasm of the host cell, blocking the proliferation of the parasite .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
DL-Ppmp plays a significant role in biochemical reactions, particularly in the metabolism of sphingolipids . It interacts with the enzyme glucosylceramide synthase, inhibiting its activity by 70%, 41%, and 62% in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates, respectively . This interaction alters the production of glycosphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and intracellular trafficking .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the levels of glycosphingolipids, which in turn affect cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to reduce Akt and ribosomal protein S6 phosphorylation in HEK293 cells and increase autophagy flux in primary mouse neurons .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an inhibitor of glucosylceramide synthase, this compound binds to the enzyme and prevents it from synthesizing glycosphingolipids . This action disrupts the normal metabolic pathways of the cell, leading to changes in cell signaling and gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycosphingolipid biosynthesis. It interacts with the enzyme glucosylceramide synthase, inhibiting its activity and thereby disrupting the production of glycosphingolipids .
Propiedades
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVAUBQYJOFWFY-ZHESDOBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2R,3S,4S)-3-Amino-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B3043941.png)

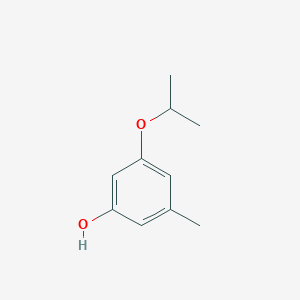
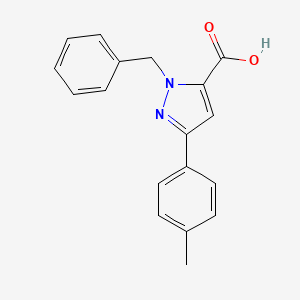
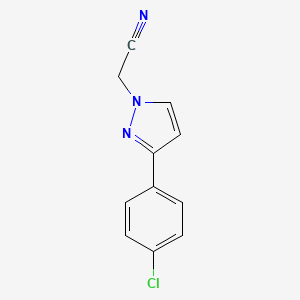


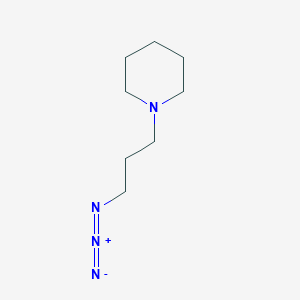
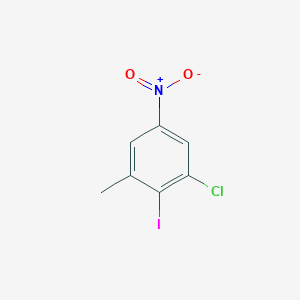
![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)


